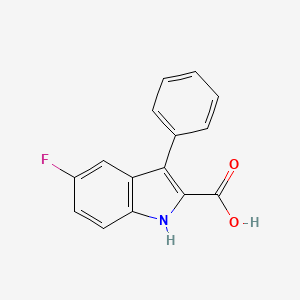

5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 5th position, a phenyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and phenylboronic acid.

Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction, where 5-fluoroindole is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction forms the 3-phenyl-5-fluoroindole intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated and nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in chemistry, biology, and medicine.

Mechanism of Action

- Target of Action The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid is PYGB.

- Mode of Action The compound interacts with PYGB to exert a protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes. By inhibiting PYGB, the compound may reduce the breakdown of glycogen into glucose, potentially leading to a decrease in the production of lactate and pyruvate, which are byproducts of anaerobic glycolysis.

- Result of Action The compound’s action on PYGB can increase cell viability and reduce lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and reactive oxygen species (ROS) levels in mouse astrocytes subjected to H/R injury.

Biochemical Analysis

- Biochemical Properties 5-chloro-3-phenyl-1H-indole-2-carboxylic acid interacts with several enzymes, proteins, and other biomolecules and can inhibit the activity of certain enzymes involved in metabolic pathways, such as glycogen phosphorylase.

- Cellular Effects This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism.

- Molecular Mechanism This compound can bind to and inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogen metabolism.

- Temporal Effects Studies have shown that the compound is relatively stable under standard laboratory conditions.

- Dosage Effects At lower doses, the compound has been shown to exert beneficial effects, such as protecting cells from oxidative stress and modulating metabolic pathways.

- Metabolic Pathways This compound interacts with enzymes such as glycogen phosphorylase, which is crucial for glycogen metabolism.

- Transport and Distribution The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins.

- Subcellular Localization The compound has been shown to localize in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: By interacting with these targets, the compound can influence cellular processes such as neurotransmission, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

5-Fluoroindole-2-carboxylic acid: Similar structure but lacks the phenyl group at the 3rd position.

3-Phenylindole-2-carboxylic acid: Similar structure but lacks the fluorine atom at the 5th position.

5-Fluoro-1H-indole-2-carboxylic acid: Similar structure but lacks the phenyl group at the 3rd position.

Uniqueness: 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid is unique due to the combined presence of the fluorine atom, phenyl group, and carboxylic acid group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biologische Aktivität

5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Interactions

The indole derivatives, including this compound, interact with various biological targets. Notably, they exhibit high affinity for multiple receptors and enzymes, which is crucial for their biological activity. For instance, the indole nucleus can chelate with magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication.

Biochemical Pathways

This compound has been implicated in several biochemical pathways, exhibiting activities such as:

- Antiviral : Inhibits viral replication through interactions with viral enzymes.

- Anti-inflammatory : Modulates inflammatory responses by affecting cytokine production.

- Anticancer : Induces apoptosis in cancer cells by disrupting cell signaling pathways.

Biological Activities

This compound exhibits a range of biological activities:

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of indole derivatives, this compound demonstrated significant inhibition of HIV-1 integrase with an IC50 value of 0.13 μM. This was achieved through a mechanism involving chelation of Mg²⁺ ions within the enzyme's active site, highlighting its potential as a therapeutic agent against HIV .

Case Study 2: Anticancer Activity

Research investigating the anticancer effects revealed that this compound induces apoptosis in human cancer cell lines. The mechanism involves modulation of key signaling pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. In vitro studies showed a dose-dependent reduction in cell viability across various cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly impact the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Enhances binding affinity to target receptors |

| Carboxylic group alteration | Improves solubility and bioavailability |

| Lengthening side chains | Increases interaction with hydrophobic pockets |

These findings suggest that further optimization of the compound's structure could lead to improved efficacy in therapeutic applications.

Eigenschaften

IUPAC Name |

5-fluoro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEFKXLBWJYLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.